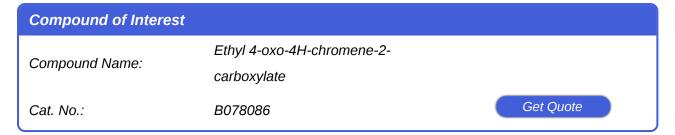


Physical and chemical properties of Ethyl 4-oxo-4H-chromene-2-carboxylate

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An In-Depth Technical Guide to Ethyl 4-oxo-4H-chromene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 4-oxo-4H-chromene-2-carboxylate**, a versatile building block in medicinal chemistry and materials science. This document details its known characteristics, experimental protocols for its synthesis, and its role in relevant biological pathways.

Physical and Chemical Properties

Ethyl 4-oxo-4H-chromene-2-carboxylate is a yellow solid that serves as a key intermediate in the synthesis of various bioactive molecules.[1] Its chromene core is a privileged scaffold in drug discovery, with derivatives showing promise in anti-inflammatory and anticancer research. [1]

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **Ethyl 4-oxo-4H-chromene-2-carboxylate**.



Property	Value	Source(s)
Molecular Formula	C12H10O4	[1]
Molecular Weight	218.21 g/mol	[1]
CAS Number	14736-31-3	[1]
Appearance	Yellow solid	[1]
Melting Point	71-75 °C	Supplier Data
Boiling Point	325 °C	Supplier Data
Solubility	Soluble in DMSO and chloroform.	Inferred from experimental protocols
рКа	Data not available	

Spectral Data

Detailed spectral data for the title compound is not readily available in the public domain. However, the following sections provide representative spectral information based on closely related derivatives, which can be used for preliminary characterization.

¹H NMR Spectroscopy

The 1H NMR spectrum of a chromone derivative typically shows characteristic signals for the aromatic protons of the benzopyrone ring, the vinylic proton of the pyrone ring, and the protons of the ethyl ester group. For a methoxy-substituted analog, the aromatic protons appear in the range of δ 6.99–8.09 ppm, the pyrone proton as a singlet, and the ethyl ester group as a quartet around δ 4.46 ppm and a triplet around δ 1.43 ppm.

¹³C NMR Spectroscopy

In the 13 C NMR spectrum of chromone derivatives, the carbonyl carbon of the pyrone ring is typically observed downfield. The aromatic carbons and the carbons of the pyrone ring resonate in the range of approximately δ 110–160 ppm. The carbonyl of the ester group appears around δ 160-170 ppm.



Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 4-oxo-4H-chromene-2-carboxylate** is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1650-1750 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of the trimethylsilyl (TMS) ester of 4-oxo-4H-chromene-2-carboxylic acid and its analogs show characteristic fragmentation patterns, including the loss of a methyl group from the molecular ion.[2] The fragmentation is influenced by the stability of the resulting ions. [2]

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of chromone derivatives and can be adapted for **Ethyl 4-oxo-4H-chromene-2-carboxylate**.

Synthesis via Claisen Condensation

This protocol is adapted from the synthesis of a methoxy-substituted analog and can be modified by using 2'-hydroxyacetophenone as the starting material.

Materials:

- 2'-hydroxyacetophenone
- Sodium ethoxide solution (21 wt% in ethanol)
- Diethyl oxalate
- Concentrated Hydrochloric Acid
- Dichloromethane
- Water
- Sodium sulfate



• n-Hexane

Procedure:

- In a two-neck round-bottom flask, dissolve 2'-hydroxyacetophenone in sodium ethoxide solution.
- Add diethyl oxalate to the solution.
- Reflux the reaction mixture with continuous stirring.
- After cooling to room temperature, acidify the mixture with concentrated HCl.
- Extract the product with dichloromethane.
- Wash the organic phase with water, dry over sodium sulfate, and evaporate the solvent.
- Purify the crude product by recrystallization from a dichloromethane/n-hexane mixture.

Purification

Purification of the synthesized compound can be achieved by flash column chromatography on silica gel, followed by recrystallization.

Flash Column Chromatography:

- Stationary Phase: Silica gel
- Mobile Phase: A gradient of dichloromethane and methanol can be used.

Recrystallization:

- Dissolve the compound in a minimal amount of hot dichloromethane.
- Slowly add n-hexane until turbidity is observed.
- Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.



Collect the crystals by filtration and dry under vacuum.

Biological Activity and Signaling Pathways

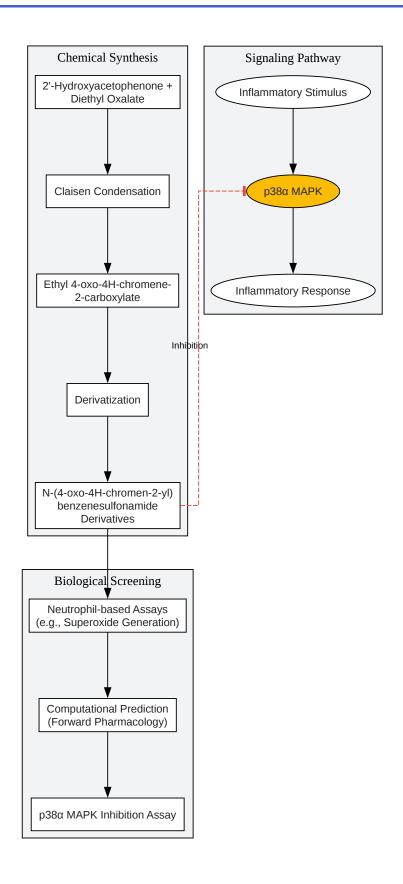
Derivatives of the 4-oxo-4H-chromene-2-carboxylate scaffold have been investigated for their potential as therapeutic agents, particularly as anti-inflammatory and anticancer agents.

Inhibition of p38α MAPK Signaling Pathway

N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives have been identified as potent inhibitors of the p38 α mitogen-activated protein kinase (MAPK) signaling cascade.[3] This pathway is a key regulator of inflammatory responses, and its inhibition can mitigate the production of pro-inflammatory cytokines.

Below is a diagram illustrating the general workflow for identifying inhibitors of the p38 α MAPK pathway, starting from the synthesis of chromene derivatives.





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Workflow for identification of p38 α MAPK inhibitors.



The following diagram illustrates the logical relationship in the synthesis of **Ethyl 4-oxo-4H-chromene-2-carboxylate** via Claisen condensation.



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Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate.

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